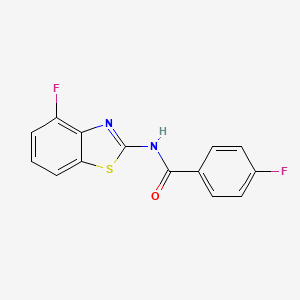

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOAWCLUZVGLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is carried out under controlled conditions using appropriate reagents and solvents. The intermediate compounds are then treated with specific halogenated reagents to introduce the fluorine atoms. The final product is purified and characterized using techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .

Chemical Reactions Analysis

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation and pain. It also interacts with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects . In cancer cells, it targets specific signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell death .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide with related compounds:

Key Observations :

- Fluorine Substitution: The target compound’s dual fluorine atoms likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.

- Bulkier Groups : Compounds with morpholine or ethyl groups (e.g., ) exhibit higher molecular weights and altered solubility profiles, which may influence bioavailability.

Comparative Advantages and Limitations

- Target Compound: Advantages: Dual fluorine substitutions optimize pharmacokinetics; compact structure favors blood-brain barrier penetration. Limitations: Limited solubility in aqueous media due to high lipophilicity.

- Limitations: Increased synthetic complexity and cost.

- Methoxyphenyl Analog () :

- Advantages: Strong electronic effects for targeted enzyme inhibition.

- Limitations: Susceptibility to oxidative demethylation in vivo.

Biological Activity

Introduction

4-Fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with fluorine substitutions and a benzothiazole moiety, which are known to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.32 g/mol. The structural characteristics that contribute to its biological activity include:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, potentially improving bioavailability.

- Benzothiazole Moiety : This heterocyclic structure is associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. Preliminary data for this compound suggest it may interact with key enzymes involved in cell cycle regulation and apoptosis pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Induction of apoptosis |

| OVCAR-3 (Ovarian) | 31.5 | Inhibition of cell proliferation |

| COV318 (Ovarian) | 43.9 | Disruption of DNA replication |

These findings indicate that the compound may act as a reversible inhibitor of specific targets within cancer cells, leading to reduced viability and increased apoptosis.

Antimicrobial Activity

The benzothiazole derivatives are also known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. The compound's mechanism may involve:

- Inhibition of bacterial cell wall synthesis.

- Disruption of fungal cell membrane integrity.

Enzyme Inhibition

Further investigations into the mechanism of action reveal that this compound may inhibit specific enzymes critical for cellular functions:

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAGL | Reversible Inhibition | 11.7 |

| FAAH | Competitive Inhibition | >10 |

These interactions suggest a potential role in modulating endocannabinoid signaling pathways, which could have implications for pain management and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Effects : A study published in MDPI demonstrated that benzothiazole derivatives exhibit significant antiproliferative effects on cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Activity Assessment : Research highlighted in Benchchem indicated that similar benzothiazole compounds showed promising results against various pathogens, suggesting potential applications in antibiotic development.

- Mechanistic Studies : Investigations into enzyme interactions revealed that modifications in the benzothiazole structure could enhance binding affinity to target enzymes, thereby increasing efficacy against specific diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with 4-fluorobenzohydrazide. For example, one route reacts 4-fluorobenzohydrazide with phthalic anhydride in acetic acid under reflux to form the benzothiazole core . Intermediate purification steps, such as recrystallization from ethanol or methanol, are critical to isolate the target compound. Reaction conditions (e.g., temperature, solvent choice) must be optimized to avoid side products like uncyclized intermediates or over-oxidized species .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- NMR (¹H/¹³C/¹⁹F) : Confirms molecular structure via chemical shifts (e.g., fluorinated aromatic protons at δ 7.2–8.5 ppm; benzamide carbonyl at ~165 ppm in ¹³C NMR) .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/F percentages .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+ at m/z 331.06) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities, and what challenges arise during refinement?

- Methodological Answer : SC-XRD provides precise bond lengths/angles and hydrogen-bonding networks. For example, monoclinic crystals (space group P2₁/n) reveal intermolecular N–H···O and O–H···O interactions critical for stability . Challenges include:

- Disorder Handling : Partial occupancy of flexible groups (e.g., fluorophenyl rings) requires SHELXL refinement with constraints .

- Data Quality : High Rint values (>0.05) due to twinning or weak diffraction necessitate iterative merging and scaling .

Q. What computational methods are used to correlate experimental data with electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to predict reactivity and charge transfer .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., F···H contacts contributing 8.5% to crystal packing) .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions for reaction site prediction .

Q. How do structural modifications influence biological activity, and how can contradictions in activity data be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorine substitution at the benzothiazole 4-position enhances lipophilicity (logP ~2.8) and target binding (e.g., enzyme inhibition) .

- Data Contradictions : Discrepancies in antimicrobial assays may arise from strain-specific resistance or assay conditions. Cross-validate using in vitro enzyme inhibition (e.g., acps-pptase IC50) and in vivo efficacy models .

Q. What strategies optimize intermolecular interaction analysis in crystalline states?

- Methodological Answer :

- Hydrogen-Bonding Networks : Use Mercury software to visualize O–H···O (2.8–3.0 Å) and C–H···F (2.9–3.2 Å) interactions .

- π-π Stacking : Measure centroid distances (3.4–3.8 Å) between benzothiazole and fluorophenyl rings to assess stacking contributions .

Q. How can researchers validate target engagement in pharmacological studies?

- Methodological Answer :

- Fluorescence Polarization : Quantify binding affinity (Kd) to targets like 5-HT receptors using labeled ligands .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH) to confirm stoichiometry and binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.